Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate
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Overview
Description
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is a chemical compound with the molecular formula C16H15NaO6S. It is known for its unique structure, which includes a benzoyl group, a hydroxyphenoxy group, and a propanesulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 3-chloropropanesulfonic acid sodium salt. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, inhibiting their activity. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions, modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(4-benzoyl-3-methoxyphenoxy)propanesulphonate
- Sodium 3-(4-benzoyl-3-aminophenoxy)propanesulphonate
- Sodium 3-(4-benzoyl-3-chlorophenoxy)propanesulphonate
Uniqueness
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Properties
CAS No. |
83803-87-6 |
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Molecular Formula |
C16H15NaO6S |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
sodium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C16H16O6S.Na/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1 |
InChI Key |
UOBGNSLGCSKLLK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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